Ioxotrizoic acid

Description

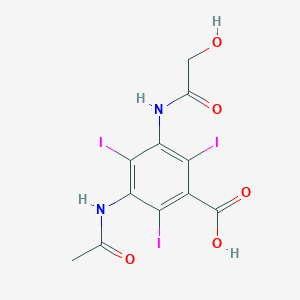

Structure

2D Structure

Properties

IUPAC Name |

3-acetamido-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O5/c1-3(18)15-9-6(12)5(11(20)21)7(13)10(8(9)14)16-4(19)2-17/h17H,2H2,1H3,(H,15,18)(H,16,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISFRFNQZTVXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173618 | |

| Record name | Ioxotrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19863-06-0 | |

| Record name | Ioxotrizoic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019863060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxotrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOXOTRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H2LVB8X5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for Ioxotrizoic Acid and Analogues

Elucidation of Established Synthetic Pathways for Ioxotrizoic Acid Core Structure

Established routes for synthesizing the core triiodobenzoic acid structure often involve sequential reactions starting from simpler benzoic acid precursors.

Strategic Acylation of Aminobenzoic Acid Precursors

Acylation is a key step in introducing the amide functional groups present in this compound. This process typically involves reacting an aminobenzoic acid derivative with an acylating agent. For instance, the acetylation of amino groups in diaminobenzoic acid precursors is a common method to form acetamide (B32628) functionalities google.comquickcompany.in. This reaction can be carried out using acetylating reagents such as acetic anhydride (B1165640), often in the presence of an acid catalyst like sulfuric acid google.comquickcompany.in. The acylation step can be exothermic and may require controlled heating google.com.

Research findings highlight the importance of the choice of acylating agent and reaction conditions to achieve efficient conversion and minimize side products. For example, acetic anhydride in the presence of a strong acid catalyst can facilitate a smooth reaction google.com.

Iodination Chemistry in Triiodobenzoic Acid Synthesis

Introducing the three iodine atoms onto the benzoic acid ring is a critical step in the synthesis of the this compound core. This is typically achieved through electrophilic iodination of a suitable benzoic acid precursor. The regioselectivity of this reaction is crucial to ensure the iodine atoms are placed at the desired 2, 4, and 6 positions of the benzoic acid ring, relative to the carboxylic acid group.

Historically, the iodination of 3,5-diaminobenzoic acid has been used to prepare 3,5-diamino-2,4,6-triiodobenzoic acid, a key intermediate for various iodinated contrast agents google.comquickcompany.inpatsnap.com. This reaction can be carried out using iodinating agents such as a combination of potassium iodide and hydrogen peroxide in an acidic environment, such as sulfuric acid patsnap.com.

Data from synthesis examples illustrate the conditions used for iodination. For instance, one method involves reacting 3,5-diaminobenzoic acid with potassium iodide and hydrogen peroxide in purified water with sulfuric acid at controlled temperatures patsnap.com.

| Reactant | Amount (g) | Solvent | Other Reagents | Temperature (°C) | Time (h) |

| 3,5-diaminobenzoic acid | 50.0 | Purified water | Sulfuric acid (49.5g), KI (169.1g), 30% H₂O₂ (115.5g) | 20, then 50 | 1 |

| 3,5-diaminobenzoic acid | 50.0 | Purified water | Sulfuric acid (50.0g), KI (180.0g), 30% H₂O₂ (119.2g) | 30, then 55 | 3 |

These reactions yield crude triiodobenzoic acid products that may require further purification steps, such as ammoniation and acidification, to obtain the desired intermediate patsnap.com.

Development of Novel Synthetic Routes for this compound Derivatives

While established pathways provide the core structure, research continues into developing novel routes for this compound derivatives to improve efficiency, yield, and introduce structural variations.

Advanced Reaction Development for Structural Diversification

Advanced reaction methodologies are explored to introduce diverse functionalities onto the this compound scaffold or to synthesize analogues with modified properties. This can involve reactions beyond simple acylation and iodination.

The synthesis of derivatives often requires specific reaction conditions and reagents to achieve the desired structural modifications. For example, the preparation of amide or ester derivatives might involve coupling reactions using activating agents or catalysts mdpi.combeilstein-journals.orgnih.gov. Research in this area focuses on developing efficient and selective methods to create libraries of analogues for evaluation.

Chemo- and Regioselective Synthesis Approaches for this compound Analogues

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound analogues, especially when multiple reactive functional groups or positions are present rsc.orgmdpi.commasterorganicchemistry.comnih.govresearchgate.net. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity concerns the preferential reaction at one specific position on a molecule over others masterorganicchemistry.com.

In the context of iodinated benzoic acids, regioselectivity is critical during the iodination step to ensure iodine atoms are installed at the correct positions vulcanchem.com. Similarly, when modifying the amino or carboxylic acid groups, chemoselective reactions are needed to functionalize one group without affecting others. Novel synthetic approaches aim to control these aspects through the judicious choice of reagents, catalysts, and reaction conditions rsc.orgmdpi.comnih.govresearchgate.net.

Research explores various strategies to achieve selectivity, including the use of protecting groups, directed functionalization, or the development of catalysts that favor a specific reaction pathway or site rsc.orgmdpi.comnih.govresearchgate.net.

Catalytic Strategies in this compound Synthesis and Optimization

Catalysis plays a significant role in modern organic synthesis, offering advantages such as increased reaction rates, milder conditions, improved selectivity, and reduced waste mdpi.combakerlab.orgbiorxiv.orgnih.gov. Catalytic strategies are increasingly being investigated and applied in the synthesis of this compound and its intermediates to optimize the process.

Catalysts, including both homogeneous and heterogeneous systems, can be employed in various steps of the synthesis, such as acylation, iodination, or further functionalization reactions mdpi.combiorxiv.org. For instance, acid catalysts are commonly used in acylation reactions google.comquickcompany.in.

Optimization of catalytic reactions involves exploring different catalysts, ligands, additives, solvents, and reaction parameters to maximize yield, purity, and efficiency mdpi.combakerlab.orgnih.gov. This can involve screening different catalytic systems and fine-tuning conditions based on detailed mechanistic understanding. Research in this area may also focus on developing novel catalytic systems specifically designed for the transformations required in this compound synthesis.

Optimization strategies can also involve the design of catalysts with specific properties to enhance chemo- or regioselectivity mdpi.combakerlab.org. The use of statistical analysis and high-throughput experimentation can aid in identifying optimal catalytic conditions mdpi.combakerlab.org.

Exploration of Metal-Containing and Metal-Free Catalysis

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed more efficiently and selectively. Both metal-containing and metal-free catalysts are explored for various chemical transformations.

Metal-containing catalysts, often based on transition metals like palladium, copper, iridium, and rhodium, are widely used in reactions such as cross-coupling, hydrogenation, and C-H functionalization. frontiersin.orgprinceton.edumdpi.com These catalysts can facilitate the formation of complex bond structures with high control over chemo-, regio-, and stereoselectivity. frontiersin.orgnih.gov For instance, palladium catalysis has been employed in stereoselective synthesis of 1,3-dienes through multi-component reactions. mdpi.com Copper catalysis has also been utilized in decarboxylative C-N and C-O bond formation. princeton.edu

Metal-free catalysis, on the other hand, utilizes organic molecules or carbon-based materials to promote chemical reactions. frontiersin.orgcase.edunih.gov This approach is gaining traction due to the potential for reduced cost, lower toxicity, and diminished environmental impact compared to some metal catalysts. case.edu Examples of metal-free catalysts include organocatalysts, which are organic molecules containing elements like carbon, hydrogen, sulfur, and nitrogen. frontiersin.orgbocsci.com Heteroatom-doped carbon nanomaterials have also been explored as metal-free catalysts for reactions such as the oxygen reduction reaction. case.eduspringernature.com In the context of polymerization, organocatalytic atom transfer radical polymerization (O-ATRP) represents a metal-free approach. nih.gov

The choice between metal-containing and metal-free catalysis depends on the specific transformation, desired selectivity, substrate compatibility, and economic considerations. Dual catalysis strategies, combining photocatalysts with transition metal complexes or organocatalysts, are also being developed to leverage the unique reactivity profiles of different catalytic systems. princeton.edunih.gov

Stereoselective Catalysis in the Production of Chiral this compound Variants

Stereoselective catalysis is essential for the synthesis of chiral molecules, where a reaction favors the formation of one specific stereoisomer over others. inflibnet.ac.inwikipedia.org This is particularly important in the production of pharmaceutical compounds and their analogues, as different stereoisomers can exhibit different biological activities. bocsci.comwikipedia.org

While this compound itself is described as achiral nih.gov, the synthesis of chiral analogues or variants would necessitate stereoselective methodologies. Asymmetric synthesis, also known as enantioselective synthesis, aims to produce optically active substances from symmetrically constituted compounds or to favor one enantiomer in a reaction. inflibnet.ac.inwikipedia.org

Several approaches are employed in stereoselective catalysis, including the use of chiral metal catalysts with chiral ligands, chiral auxiliaries, biocatalysis, and chiral organocatalysis. frontiersin.orgbocsci.comnih.govtcichemicals.com Chiral-at-metal catalysts, where chirality originates from the metal center, have been introduced for asymmetric catalysis. nih.gov Chiral auxiliaries are chiral compounds temporarily incorporated into a molecule to influence the stereochemical outcome of a reaction, and are subsequently removed. tcichemicals.com Biocatalysis utilizes enzymes or whole cells to catalyze reactions with high selectivity. frontiersin.orgbocsci.com Chiral organocatalysts, composed solely of non-metal elements, can also induce asymmetry in reactions. frontiersin.orgbocsci.com

The development of stereoselective methods is an active area of research, with ongoing efforts to design new catalysts and methodologies that provide high enantiomeric or diastereomeric excess. inflibnet.ac.inmdpi.comrsc.orgnih.gov Techniques like chiral tag rotational spectroscopy are being explored for the analysis and determination of enantiomeric excess in chiral molecules. nih.gov

Purification and Isolation Techniques for Synthetic this compound Compounds

Following synthesis, the purification and isolation of this compound and its analogues are critical steps to obtain the desired compound in high purity. The choice of purification and isolation techniques depends on the physical and chemical properties of the synthesized compound and the nature of the reaction mixture.

General techniques for the purification and isolation of organic acids and other chemical compounds are applicable. These methods aim to separate the target compound from by-products, unreacted starting materials, catalysts, and solvents.

Extraction is a common technique used to isolate compounds based on their differential solubility between two immiscible phases, such as an aqueous phase and an organic solvent. jmb.or.krgoogle.com This can be used to transfer the organic acid product into a suitable solvent while leaving impurities in the original phase. google.com Techniques like liquid-liquid extraction are widely used for the recovery of organic acids from complex mixtures, including fermentation broths. jmb.or.kr

Chromatography is another powerful set of techniques for purification, separating compounds based on their differential interactions with a stationary phase and a mobile phase. Various chromatographic methods, including column chromatography, high-performance liquid chromatography (HPLC), and gas chromatography (GC), can be employed depending on the scale and required purity. For instance, gas chromatography-mass spectrometry (GC-MS) has been used for the quantification of purified monosaccharides and uronic acids. mdpi.com

Crystallization is a technique used to purify solid compounds by forming a crystalline solid from a solution. This process can remove soluble impurities and yield a highly pure product. The success of crystallization depends on factors such as solvent choice, temperature, and concentration.

Distillation can be used to separate compounds with different boiling points. Sub-boiling distillation, which involves vaporizing the surface liquid below the boiling point, is a technique used for obtaining high-purity acids by preventing the formation of aerosols and droplets that can carry impurities. milestonesci.com

Structure Activity Relationship Sar Studies of Ioxotrizoic Acid

Systematic Investigation of Structural Modifications and Their Chemical Activity Profiles

Systematic modifications to the structure of ioxotrizoic acid and related triiodinated contrast agents have been investigated to optimize their properties. These investigations involve altering functional groups and side chains attached to the central triiodinated benzene (B151609) ring.

Impact of Side Chain Substitutions on Compound Behavior

The side chains attached to the benzene ring significantly impact the compound's behavior, including its solubility, viscosity, and interactions. Modifications to the nature and length of these side chains can alter the molecule's lipophilicity and its ability to cross biological membranes or interact with proteins slideshare.netquizlet.com. For example, incorporating polar groups in side chains can enhance water solubility slideshare.net. The specific amide substituents in this compound, an acetamido group and a hydroxyacetylamino group, contribute to its hydrophilic character.

Computational and Structure-Based Design in this compound SAR

Computational methods and structure-based approaches are valuable tools in understanding and predicting the SAR of molecules like this compound.

Application of Molecular Modeling in Predicting Structure-Activity Correlations

Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be applied to predict how structural changes in this compound might affect its interactions and properties rsdjournal.orgnih.govnih.govuneb.br. These methods can help in understanding binding modes with potential biological targets or in predicting physicochemical properties based on molecular descriptors rsdjournal.orgnih.govnih.govuneb.br. QSAR models, for instance, aim to establish mathematical relationships between molecular properties and biological activity slideshare.netnih.gov.

X-ray Crystallographic Insights into this compound Conformations

X-ray crystallography is a technique that can provide detailed three-dimensional structural information about crystalline compounds, including molecules like this compound pages.devwikipedia.orgnumberanalytics.comceitec.cz. While specific crystallographic data for this compound were not found in the search results, this technique is generally used to determine the precise arrangement of atoms, bond lengths, and bond angles within a crystal pages.devwikipedia.orgnumberanalytics.comceitec.cz. Such insights into the solid-state conformation of this compound can inform molecular modeling studies and help to understand the molecule's preferred shapes and potential interactions in different environments nih.govuneb.brnumberanalytics.com.

Comparative SAR Analysis Across the Triiodinated Contrast Agent Family

Distinguishing Structural Features of this compound Among Related Compounds

This compound is characterized by its tri-iodinated benzene ring substituted with a carboxylic acid group (-COOH) and two amide groups. One amide group is an acetamido group (-NHCOCH₃), and the other is a (2-hydroxyacetyl)amino group (-NHCOCH₂OH). nih.govnih.gov

Compared to earlier ionic contrast agents like diatrizoate or iothalamate, which typically have acetamido and/or carbamoyl (B1232498) substitutions on the tri-iodinated benzene ring, this compound features a hydroxyl group on one of the acylamino side chains (the (2-hydroxyacetyl)amino group). nih.govradiopaedia.org This hydroxyl group contributes to the compound's hydrophilicity, influencing its solubility and interaction with biological environments.

More modern non-ionic contrast agents, such as iohexol, iopamidol, iopromide, ioversol, and ioxilan, are also based on the tri-iodinated benzene ring but are modified to be non-ionizing in solution, often by replacing the carboxylic acid group with non-dissociating polar groups like hydroxylated side chains. wisc.eduradiopaedia.org This results in lower osmolality compared to ionic agents like this compound. wisc.edu Iso-osmolar agents, like the non-ionic dimer iodixanol, further reduce osmolality by linking two tri-iodinated benzene rings. wisc.eduradiopaedia.org

The presence of the carboxylic acid group in this compound, which ionizes in solution, is a key distinguishing feature compared to the non-ionic monomeric and dimeric contrast agents that are now widely used. wisc.eduradiopaedia.orghowradiologyworks.com

Molecular Mechanisms of Action: in Vitro and Preclinical Research Focus

Unraveling the Molecular Basis of Ioxotrizoic Acid as a Contrast Agent

This compound is an acylated 3,5-diaminopolyhalobenzoic acid derivative developed as an X-ray contrast agent. google.com Like other iodinated contrast media (ICM), its function is rooted in the fundamental principles of X-ray interaction with matter. All iodinated radiocontrast agents are derivatives of benzoic acid, and their efficacy is determined by the number of iodine molecules, ionic character, and osmolarity. scienceopen.com

The primary mechanism by which this compound and other iodinated agents enhance contrast in X-ray imaging is through the attenuation of X-ray photons. i.moscow This process is dominated by the photoelectric effect. thno.orgnih.govresearchgate.net Due to the high atomic number (Z=53) of its three iodine atoms, the molecule is highly effective at absorbing X-ray photons, particularly those with energies just above the K-shell binding energy of iodine. scienceopen.commdpi.com

This critical energy level is known as the iodine K-edge, which is 33.2 keV. mdpi.comahajournals.org X-ray beams used in diagnostic imaging often have an average energy in this range, leading to a sharp increase in photoelectric absorption by the iodine atoms in this compound. mdpi.comahajournals.org During this interaction, the X-ray photon is completely absorbed, and its energy is used to eject an inner-shell electron (a photoelectron) from an iodine atom. nih.govresearchgate.net This high probability of absorption, compared to the surrounding soft tissues composed of elements with low atomic numbers, is what produces the observable contrast in the final image. semmelweis.hu The linear relationship between iodine concentration and the absorbed radiation dose means that areas with higher concentrations of the contrast agent will attenuate X-rays more significantly. thno.org

Table 1: Key Principles of X-ray Attenuation by Iodinated Contrast Agents

| Mechanism/Principle | Description | Relevance to this compound |

|---|---|---|

| Photoelectric Effect | An interaction where an incident X-ray photon is completely absorbed by an atom, resulting in the ejection of an inner-shell electron. nih.govresearchgate.net | This is the dominant interaction responsible for the high X-ray attenuation of this compound. thno.org |

| Atomic Number (Z) | The probability of the photoelectric effect is highly dependent on the atomic number of the absorbing material, approximately proportional to Z³. semmelweis.hu | Iodine's high atomic number (Z=53) makes it vastly more effective at absorbing X-rays than soft tissue (effective Z ≈ 7.4). mdpi.com |

| K-edge | A sharp increase in X-ray attenuation occurring at photon energies just above the binding energy of the atom's K-shell electrons. ahajournals.orgnih.gov | Iodine's K-edge is at 33.2 keV, which aligns well with the energy spectra of diagnostic X-ray systems, maximizing absorption efficiency. mdpi.comnih.gov |

In cell-free biological environments, iodinated contrast agents can engage in non-specific chemical interactions with various biomolecules, particularly proteins. google.com However, modern non-ionic agents, a class to which this compound belongs, are designed to minimize these interactions to improve tolerance. google.comajronline.org Unlike ionic agents, uncharged non-ionic molecules are less likely to disrupt the electrical potential of cell membranes. dovepress.com

Studies on iodinated contrast agents as a class show that they exhibit low protein binding. dovepress.com Any non-specific binding that does occur is typically weak and reversible. These interactions are governed by general physicochemical properties. The core structure, a tri-iodinated benzene (B151609) ring, provides a foundation for these interactions. While designed to be water-soluble, the molecule retains some lipophilic character which can lead to weak hydrophobic interactions with proteins like serum albumin. google.com

Exploration of this compound's Potential Beyond Traditional Contrast Enhancement

Research is beginning to explore whether the chemical structure of this compound could be leveraged for functions beyond simple imaging.

While this compound is not designed for specific biological targeting, its chemical structure gives it the potential to interact with biological macromolecules like enzymes and receptors. A recent in-silico study investigated the potential for existing drugs to inhibit the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. thno.org In this virtual screening study, this compound was identified as a potential inhibitor of the enzyme. thno.org Molecular docking simulations predicted that this compound could bind within the active site of the protease. thno.org

Table 2: In-Silico Docking Results of this compound with SARS-CoV-2 Main Protease (Mpro)

| Compound | Target Enzyme | Docking Score (Glide/SP) | Binding Free Energy (MM/GBSA, kcal/mol) | Source |

|---|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | -4.62 | -36.69 | thno.org |

This finding, though computational, suggests a potential modulatory activity for this compound that is entirely separate from its function in radiology. thno.org It highlights the possibility that the molecule could serve as a starting point for developing agents with specific biological activities.

The stable, tri-iodinated benzene ring structure of this compound makes it a potential chemical scaffold for the development of more advanced diagnostic or therapeutic agents. Patent literature includes this compound in lists of diagnostic agents that could be conjugated to targeting molecules like antibodies to create diagnostic immunoconjugates. google.comnih.gov The fundamental concept is to attach the this compound moiety, which provides the imaging signal, to a molecule that specifically binds to a target of interest, such as a cancer cell. ajronline.org

Furthermore, a common strategy in preclinical research is to encapsulate existing non-ionic, water-soluble contrast agents within nanocarriers like liposomes or nanoemulsions. dovepress.com For instance, iohexol, an agent structurally similar to this compound, has been encapsulated in liposomes to create long-circulating blood pool agents for preclinical CT imaging in animal models. dovepress.com This approach alters the agent's clearance mechanism from rapid renal excretion to slower clearance by the reticuloendothelial system. This strategy demonstrates how the core iodinated structure can be incorporated into more complex systems for advanced imaging applications, supporting the potential of this compound as a building block for such technologies. mdpi.com

Preclinical Pharmacological Mechanism Studies (Non-human, Non-clinical)

Preclinical studies in animal models have been crucial for understanding the pharmacological mechanisms of iodinated contrast agents beyond their imaging properties, particularly their effects on renal physiology. While laboratory animals like rats and mice are generally tolerant to ICMs, models have been developed to study their mechanisms of action, often by inducing a pre-existing mild renal impairment.

These non-clinical studies have elucidated several key mechanisms:

Hemodynamic Effects: In animal models, the intra-arterial or intravenous administration of iodinated contrast can cause renal hemodynamic changes. This often involves initial transient vasodilation followed by more prolonged vasoconstriction, leading to an increase in intrarenal vascular resistance and a reduction in renal blood flow, particularly in the renal medulla.

Direct Cytotoxicity: In-vitro and preclinical models have shown that iodinated contrast agents can exert direct cytotoxic effects on renal tubular epithelial cells and vascular endothelial cells. This can manifest as cellular shrinkage, apoptosis, and the formation of vacuoles in tubular cells.

Oxidative Stress: The presence of the contrast agent in the kidney has been shown to induce the formation of reactive oxygen species (ROS), contributing to cellular damage.

Effects on Hemostasis: In a rat model of ischemic stroke, the intra-arterial injection of iodinated contrast material was observed to potentially increase the incidence of cortical intracerebral hemorrhage, suggesting an interaction with the coagulation system. In-vitro work has shown that different contrast agents can have varied anticoagulant and prothrombotic effects.

These preclinical findings demonstrate that while serving as an effective imaging agent, the molecular structure of this compound and similar compounds can initiate distinct pharmacological cascades in biological systems.

In Vitro Studies of Cellular Interactions and Pathways

Detailed in vitro studies elucidating the specific cellular interactions and molecular pathways affected by this compound are not extensively available in publicly accessible scientific literature. As a radiographic contrast agent, its primary mechanism of action is understood to be the opacification of tissues to X-rays, rather than direct pharmacological intervention at a cellular level.

Research into the broader class of iodinated contrast media has indicated some general cellular effects, although specific data for this compound remains elusive. These effects are often related to the physicochemical properties of the contrast agents, such as their osmolality and viscosity, which can induce cellular stress responses. However, without specific studies on this compound, it is not possible to definitively attribute these general effects to the compound.

Advanced Analytical Characterization Techniques for Ioxotrizoic Acid

Comprehensive Spectroscopic Analysis for Structural and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure and verifying the purity of Ioxotrizoic acid. Each technique offers unique insights into different aspects of the molecule's composition and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely published, its spectrum can be predicted based on its structural components and data from analogous compounds. rsc.orgorganicchemistrydata.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the aromatic ring. Key expected signals would include:

A broad singlet in the downfield region (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid group. rsc.org

Signals corresponding to the protons of the N-acetyl and N-methyl groups on the side chains. The N-H proton of the acetylamino group would likely appear as a singlet, its chemical shift influenced by solvent and concentration.

The protons on the carbon chain of the 3-(acetyl(methyl)amino)propoxy group would present as distinct multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be anticipated for:

The carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range). hmdb.canp-mrd.org

The carbonyl carbon of the acetyl group.

The six carbons of the benzene (B151609) ring. The carbons bonded to iodine atoms would show signals in a characteristic range (often 90-100 ppm), while the other substituted carbons would appear further downfield. organicchemistrydata.org

The carbon atoms of the N-acetyl and N-methyl groups and the propoxy side chain.

A predictive data table for the key NMR signals is presented below.

| Predicted NMR Data for this compound | | :--- | :--- | | Nucleus | Predicted Chemical Shift (ppm) & Description | | ¹H | >10 (s, 1H, -COOH); ~8-9 (s, 1H, -NH-); ~3.0-4.0 (m, protons on propoxy chain); ~2.5-3.0 (s, 3H, -N-CH₃); ~2.0 (s, 3H, -CO-CH₃) | | ¹³C | ~170-175 (-COOH); ~170 (-C=O, acetyl); ~150 (C-NH); ~145 (C-N); ~100-110 (C-I); ~50-60 (propoxy carbons); ~35 (-N-CH₃); ~22 (-CO-CH₃) |

Note: These are estimated values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. creighton.eduwikipedia.org

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions from its carboxyl and amide functionalities.

O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid. libretexts.org

N-H Stretch: A peak around 3300-3500 cm⁻¹ would correspond to the N-H stretch of the secondary amide.

C=O Stretch: Two distinct and strong carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is found around 1650-1680 cm⁻¹. radiopaedia.org

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-I Stretch: The carbon-iodine stretching vibrations would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric vibrations of the tri-iodinated benzene ring and the C-I bonds. chemicalbook.comresearchgate.netdrugbank.com

| Characteristic Vibrational Frequencies for this compound | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | | N-H stretch (Amide) | 3300 - 3500 | | C-H stretch (Aliphatic) | 2850 - 3000 | | C=O stretch (Carboxylic Acid) | 1700 - 1725 | | C=O stretch (Amide I) | 1650 - 1680 | | C=C stretch (Aromatic) | 1450 - 1600 | | C-O stretch (Carboxylic Acid) | 1210 - 1320 | | C-I stretch | 500 - 600 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. np-mrd.org The primary chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system. rsc.orgnih.gov The presence of multiple substituents on the ring, including the electron-donating amino groups and the electron-withdrawing carboxyl group, as well as the heavy iodine atoms, will influence the position and intensity of the absorption maxima (λmax). Typically, for highly substituted benzoic acids, these transitions occur in the UV region, often between 200 and 300 nm.

UV-Vis spectroscopy is also a powerful tool for quantitative analysis. acs.orgmdpi.com By establishing a Beer-Lambert law calibration curve (plotting absorbance vs. concentration) at a specific wavelength (λmax), the concentration of this compound in a solution can be accurately determined. This is crucial for quality control and formulation analysis. libretexts.orgacs.org

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments. nih.gov

For this compound (C₁₅H₁₇I₃N₂O₄), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum provides a molecular fingerprint. libretexts.orgmanchester.ac.uk For this compound, key fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxyl group (-COOH), resulting in a fragment with a mass loss of 45 Da. manchester.ac.uk

Side-Chain Cleavage: Fragmentation of the amide side chains is expected. This could involve the loss of the acetyl group, the methyl group, or cleavage at various points along the propoxy chain.

Loss of Iodine: Cleavage of the C-I bonds can lead to fragments corresponding to the loss of one, two, or all three iodine atoms.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Ion/Fragment | Predicted Mass-to-Charge Ratio (m/z) | | [M+H]⁺ (Molecular Ion) | ~725.8 | | [M-COOH]⁺ | ~680.8 | | [M - I]⁺ | ~598.9 | | [M - 3I]⁺ | ~343.1 |

Note: The m/z values are approximate and based on the most abundant isotopes. The fragmentation pattern helps to piece together the molecular structure.

X-ray Crystallography for Precise Three-Dimensional Structure Determination

While spectroscopy provides crucial information on connectivity and functional groups, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. manchester.ac.ukuiowa.edu

Growing a suitable single crystal of this compound would allow for analysis by single-crystal X-ray diffraction. This technique bombards the crystal with X-rays and analyzes the resulting diffraction pattern. rsc.orguiowa.edu The data obtained allows for the calculation of:

Molecular Structure: The exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

Conformation: The preferred spatial arrangement of the flexible side chains.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing crucial non-covalent interactions such as hydrogen bonds (e.g., between carboxylic acid and amide groups) and halogen bonds involving the iodine atoms.

Understanding the crystal structure is vital for correlating the solid-state properties of a pharmaceutical compound with its structure. Furthermore, the formation of co-crystals , which are crystalline structures containing two or more different molecules in the same lattice, is a common strategy in pharmaceutical sciences. X-ray diffraction is the primary tool for identifying and characterizing novel co-crystal forms of this compound, which could be designed to modify its physicochemical properties. creighton.edu

Analysis of Crystal Packing and Intermolecular Interactions

The three-dimensional architecture of a crystalline solid, dictated by its crystal packing and intermolecular interactions, is fundamental to its physical and chemical properties. While specific crystal structure data for this compound is not publicly available, analysis of structurally similar molecules, such as amino acid derivatives and other complex organic acids, provides a robust framework for understanding the forces at play.

The crystal structure of a molecule is typically stabilized by a network of non-covalent interactions. In a molecule like this compound, which contains hydrogen-bond donors (amino and carboxylic acid groups) and acceptors (carbonyl and carboxyl oxygen atoms, halogen atoms), hydrogen bonding is expected to be a dominant force. For instance, in the crystal structure of (+)-6-aminopenicillanic acid, a zwitterionic compound, the packing is dominated by three charge-assisted hydrogen bonds between the ammonium (B1175870) and carboxylate groups, creating a dense three-dimensional network. researchgate.net Similarly, analysis of a tyrosine derivative shows intermolecular O-H···O hydrogen bonds, C-H···O, and C-H···π interactions collectively defining the crystal lattice. researchgate.net

Computational methods, such as PIXEL lattice energy calculations, can be employed to dissect and quantify these interactions. This analysis separates the total lattice energy into its constituent coulombic, polarization, dispersion, and repulsion terms, offering a detailed understanding of the forces governing the crystal packing. researchgate.net For zwitterionic structures, the Coulombic (electrostatic) term is often the most significant contributor to lattice stability. researchgate.net

Table 1: Example of Intermolecular Interaction Energy Contributions (kJ/mol) for a Zwitterionic Organic Acid (Based on data for (+)-6-aminopenicillanic acid) researchgate.net

| Interaction Type | Energy Contribution (kJ/mol) | Description |

| Coulombic | -379.1 | Arises from the attraction and repulsion of partial charges and formal charges within the crystal lattice. Predominant in zwitterionic structures. |

| Polarization | -141.4 | Represents the attractive interaction resulting from the induction of dipoles in neighboring molecules. |

| Dispersion | -133.7 | Also known as London dispersion forces, these are weak attractions arising from temporary fluctuations in electron density. |

| Repulsion | 266.3 | The energetic cost of bringing molecules too close together, arising from the overlap of electron clouds. |

| Total Lattice Energy | -387.9 | The sum of all attractive and repulsive forces, indicating the overall stability of the crystal. |

This interactive table is based on findings for a structurally related compound and serves to illustrate the types and magnitudes of interactions expected for this compound.

Methodological Advancements in Crystallization of Small Molecules

Obtaining high-quality single crystals suitable for X-ray diffraction analysis is often a significant bottleneck in the structural elucidation of small organic molecules. rsc.org Traditional methods like slow evaporation from solution are often supplemented by advanced techniques designed to handle challenging compounds, including those that are available in small quantities, are oily liquids, or are resistant to crystallization. rsc.orgresearchgate.net

Modern advancements in this field include:

High-Throughput Screening (HTS): Techniques like microbatch under-oil allow for the rapid screening of a wide array of crystallization conditions (e.g., different solvents, counterions, concentrations) in parallel, using only milligrams of the analyte. rsc.org This is crucial for identifying optimal conditions for crystal growth efficiently.

Crystallization Chaperones: For molecules that are inherently difficult to crystallize, "chaperone" molecules can be used. The "crystalline sponge" method involves soaking the analyte into the pores of a pre-formed metal-organic framework (MOF). rsc.org The ordered environment of the MOF induces the analyte to adopt a regular arrangement, allowing for its structure to be determined by X-ray diffraction without needing to crystallize the analyte itself. x-mol.com

Microfluidics and Automation: Microfluidic devices provide precise control over crystallization parameters such as temperature, concentration gradients, and mixing on a microscale. numberanalytics.com This fine control can lead to higher quality crystals. Automation and robotics further enhance throughput and reproducibility in screening crystallization conditions. numberanalytics.com

Use of Additives and Gels: The introduction of specific additives can influence crystal growth, morphology, and quality by altering surface energy or solubility. numberanalytics.com Crystallization within a gel matrix can reduce convection currents, promoting a more controlled and defect-free growth environment. numberanalytics.com

These advanced methods are pivotal for overcoming challenges in obtaining crystalline samples of complex small molecules like this compound, thereby enabling detailed structural analysis. rsc.orgx-mol.com

Chromatographic and Separation Science Applications

Chromatographic techniques are indispensable for the analysis of pharmaceutical compounds, providing powerful tools for assessing purity, performing quantitative analysis, and monitoring the progress of chemical synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and concentration of non-volatile organic compounds like this compound. A typical approach would involve a reverse-phase HPLC method, which separates compounds based on their hydrophobicity.

A validated HPLC method ensures reliability, accuracy, and precision. mdpi.com Method validation involves establishing key performance parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.comnih.gov For instance, linearity is confirmed by analyzing a series of standard solutions across a range of concentrations and ensuring the detector response is directly proportional, typically demonstrated by a correlation coefficient (r²) of ≥0.999. nih.gov Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiked) and the percentage recovered is measured, with typical acceptance criteria between 98% and 102%. mdpi.com

Table 2: Typical Parameters for a Reverse-Phase HPLC Method for Aromatic Acid Analysis (Based on general methods for benzoic acid and related compounds) upb.roatlantis-press.comnih.gov

| Parameter | Specification | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The stationary phase, where separation occurs based on hydrophobic interactions. |

| Mobile Phase | Acetonitrile / Buffered Water (e.g., phosphate (B84403) or acetate (B1210297) buffer) | The solvent that carries the sample through the column. The ratio can be constant (isocratic) or varied (gradient). |

| pH | Adjusted to an acidic pH (e.g., 3.0) | Controls the ionization state of the analyte to ensure consistent retention and peak shape. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase moves through the column, affecting analysis time and resolution. |

| Detection | UV Spectrophotometer (e.g., at 254 nm or 290 nm) | Detects the analyte as it elutes from the column based on its absorption of UV light. |

| Column Temperature | 35-40 °C | Maintained at a constant temperature to ensure reproducible retention times. |

This interactive table outlines a plausible, robust HPLC method for the purity and quantitative analysis of this compound based on established methods for similar compounds.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Monitoring the progress of a chemical reaction is essential for optimizing yield and minimizing impurities. Both Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve as vital tools for this purpose in the synthesis of this compound.

Gas Chromatography (GC): GC is a highly sensitive technique used for separating and analyzing volatile compounds. nih.gov Due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging. escholarship.org Therefore, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile, non-polar ester, such as a fatty acid methyl ester (FAME). escholarship.orgnih.gov The reaction mixture can be sampled at various time points, derivatized, and injected into the GC. By tracking the disappearance of the derivatized starting material peak and the appearance of the derivatized product peak, the reaction's conversion and progress can be accurately quantified. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and qualitative technique routinely used to monitor reactions in organic synthesis. sigmaaldrich.comresearchgate.net The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials and, if available, the pure product. The plate is then developed in a suitable mobile phase.

The progress of the reaction is visualized by observing the spots under UV light or by using a staining agent. researchgate.net As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the newly formed this compound will appear and intensify. The relative positions (Rf values) of the spots indicate the polarity of the compounds, allowing for a clear distinction between reactants and products. sigmaaldrich.com This allows the chemist to quickly determine if the reaction is complete or if further reaction time or reagents are needed.

Computational and Theoretical Studies on Ioxotrizoic Acid

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are widely used in computational chemistry to predict how a molecule might interact with a biological target, such as a protein. nih.govjscimedcentral.com These techniques involve creating a 3D representation of the molecule and the target and then simulating their approach and binding. jscimedcentral.com

Ligand-Target Docking for Investigating Binding Profiles (e.g., in silico virtual screening)

Ligand-target docking aims to predict the preferred orientation (pose) and binding affinity of a small molecule (ligand) when it binds to a larger molecule (target), typically a protein. nih.govjscimedcentral.com This is achieved by exploring various possible binding poses of the ligand within the target's binding site and scoring them based on how well they fit and interact. jscimedcentral.com In silico virtual screening utilizes these docking methods to rapidly evaluate large libraries of compounds against a specific target to identify potential binders. nih.govtubitak.gov.tr While the provided search results mention Ioxotrizoic acid in the context of virtual screening against SARS-CoV-2 main protease (Mpro), the specific details of the docking study for this compound itself (e.g., binding scores, interaction details) are not extensively elaborated upon in the snippets. tubitak.gov.tr However, the general principle involves assessing the compound's potential to bind to a target protein by computationally simulating the interaction and evaluating the resulting binding energy or score. jscimedcentral.comresearchgate.net

Conformational Analysis through Molecular Mechanics

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. uci.eduucsb.edu Molecular mechanics (MM) is a computational method used for conformational analysis and energy minimization. uci.eduucsb.edu MM force fields use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. uci.educsic.es By exploring different conformations and calculating their energies using MM, researchers can identify stable conformers and understand the flexibility of a molecule. uci.eduucsb.edu For complex molecules, conformational searches, such as Monte Carlo methods, are employed to sample a wide range of possible conformations. uci.edu While the search results discuss conformational analysis using molecular mechanics in a general context, specific studies detailing the conformational landscape of this compound using MM were not found. uci.eduucsb.eduuu.nl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. d-nb.infonih.govtuwien.ac.at These methods use the principles of quantum mechanics to calculate properties based on the electron distribution within a molecule. nih.govfas.org

Density Functional Theory (DFT) Applications for Ground State Properties and Spectra Prediction

Investigation of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining a molecule's chemical reactivity. d-nb.infoirjweb.commdpi.comphyschemres.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. irjweb.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. irjweb.commdpi.com

DFT calculations are frequently used to determine the energies and spatial distribution of FMOs. dergipark.org.trirjweb.commdpi.comphyschemres.org Additionally, conceptual DFT provides various chemical reactivity descriptors derived from the electron density and FMOs, such as electronegativity, hardness, softness, and electrophilicity index. d-nb.infomdpi.comirjweb.comchemrxiv.org These descriptors help to predict where a molecule is likely to undergo nucleophilic or electrophilic attack. d-nb.infochemrxiv.orgresearchgate.net While the general concepts of HOMO-LUMO analysis and reactivity descriptors are discussed in the search results, specific data or detailed analysis of these properties for this compound were not found. d-nb.infodergipark.org.trunimas.mymdpi.comirjweb.commdpi.comphyschemres.orgchemrxiv.orgresearchgate.net

In Silico Prediction of Chemical Interactions and Pathways

In silico methods encompass a broad range of computational approaches used to predict various chemical and biological phenomena. tubitak.gov.trfrontiersin.org Beyond molecular docking and quantum chemical calculations on isolated molecules, in silico techniques can be applied to predict chemical interactions within more complex systems and to explore potential biochemical pathways that a molecule might be involved in or affect. plos.orgnih.govmdpi.com

These predictions can involve analyzing molecular similarity to known compounds with established interaction profiles or pathway involvement. nih.gov Network-based approaches can also be used to understand how a molecule might interact within biological networks, such as protein-protein interaction networks or metabolic pathways. nih.govmdpi.com While the search results highlight the general application of in silico methods for predicting chemical interactions and exploring pathways in drug discovery and toxicology, specific studies detailing the in silico prediction of chemical interactions or pathways for this compound were not provided. tubitak.gov.trfrontiersin.orgplos.orgnih.govmdpi.comnibn.go.jp

Data Table: Computed Properties of this compound

While detailed research findings suitable for interactive tables within each subsection were not explicitly found for this compound in the provided snippets, some basic computed properties are available from PubChem. nih.gov

| Property | Value | Unit | Source |

| Molecular Weight | 629.91 | g/mol | PubChem nih.gov |

| Monoisotopic Mass | 629.7646 | Da | PubChem nih.gov |

| XLogP3 | 1.1 | - | PubChem nih.gov |

| Heavy Atom Count | 21 | - | PubChem nih.gov |

| Topological Polar Surface Area | 116 | Ų | PubChem nih.gov |

| Rotatable Bond Count | 6 | - | PubChem nih.gov |

Chemoinformatics and QSAR Model Development

Chemoinformatics involves the use of computational and informational techniques applied to a range of problems in chemistry. mdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling, a key area within chemoinformatics, seeks to establish mathematical relationships between the structural properties of molecules and their biological activities or other properties. mdpi.commdpi.comsums.ac.ir This approach typically involves representing chemical structures using molecular descriptors and then employing data analysis methods to build predictive models. mdpi.com

QSAR studies can provide insights into how structural features influence a compound's properties and can be used to predict the properties of new or untested compounds. mdpi.com The development of QSAR models involves several steps, including molecular encoding to derive chemical features and properties, followed by feature selection to identify the most relevant descriptors. nih.gov Various computational tools and algorithms are utilized in this process. sums.ac.irnih.gov

This compound has been included in computational screening studies. For instance, in a binary QSAR-guided virtual screening of FDA-approved drugs and compounds in clinical investigation against the SARS-CoV-2 main protease (Mpro), this compound was evaluated. tubitak.gov.tr Such screenings utilize in silico techniques to rapidly assess large databases of compounds for potential activity against a chosen target. tubitak.gov.tr In this specific study, this compound was listed with a Glide/SP score, indicating its predicted binding affinity in a docking simulation, which is often used in conjunction with QSAR models. tubitak.gov.tr

| Compound Name | Glide/SP Score |

|---|---|

| This compound | -4.62 |

| Poly c | -4.61 |

| Tromantadine | -4.59 |

| Sulfamerazine_1 | -4.58 |

| Bw 1970 | -4.57 |

| Sulfabromomethazine sodium | -4.55 |

| Lapudrine | -4.55 |

This table presents a subset of compounds evaluated in the virtual screening study, including this compound, along with their calculated Glide/SP scores. tubitak.gov.tr

Predicting Chemical-Chemical Interactions and Metabolic Pathway Involvement

Predicting the biological functions of compounds often involves understanding their potential chemical-chemical interactions and their involvement in metabolic pathways. Computational methods have been developed to identify the metabolic pathway classes with which a query compound may be involved, based on information about chemical-chemical interactions. nih.govplos.org These methods utilize interaction data to allocate small molecules to major classes of metabolic pathways. plos.orgnih.gov

Studies have shown that interactive small molecules are likely to participate in common metabolic pathways. plos.orgnih.gov By integrating data from chemical-chemical, chemical-protein, and protein-protein interactions, multi-label prediction models can be developed to identify metabolic pathway classes. plos.org The accuracy of such predictions can be evaluated using techniques like cross-validation. nih.govplos.org While general methods for predicting metabolic pathway involvement based on chemical interactions have been developed and tested on benchmark datasets, specific applications of these methods to this compound were not found in the provided search results. nih.govplos.orgplos.orgnih.gov However, these computational approaches provide a framework that could potentially be applied to predict the metabolic fate or interactions of this compound.

Databases and bioinformatics tools exist to assist in the reconstruction and analysis of metabolic networks, which can be used to study how compounds might be processed or interact within biological systems. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. brehm-research.demdpi.com By solving Newton's equations of motion for each atom in a system, MD simulations can provide insights into the dynamic behavior, conformational changes, and stability of molecules. mdpi.combonvinlab.org These simulations can be used to explore how molecules interact with their environment, such as solvents or membranes. rsc.orgnih.gov

MD simulations require defining a force field that describes the interactions between atoms and setting up the system, including the molecule of interest and its surroundings (e.g., water box). mdpi.combonvinlab.org Simulations are typically run under specific conditions, such as constant temperature and pressure. bonvinlab.org The analysis of MD trajectories can reveal information about structural fluctuations, diffusion, and the stability of molecular complexes. bonvinlab.orgrsc.orgnih.gov

MD simulations have been applied to a wide range of systems, including proteins, nucleic acids, and lipid bilayers, to understand processes like protein folding, membrane permeation, and molecular recognition. mdpi.comrsc.orgnih.gov While MD simulations are a standard tool in computational chemistry and biophysics for studying molecular dynamics and stability, specific studies detailing molecular dynamics simulations performed on this compound to investigate its dynamic behavior or stability were not identified in the provided search results. However, the principles and techniques of MD simulations are applicable to understanding the behavior of small molecules like this compound in various environments.

An in-depth analysis of the chemical interactions involving this compound reveals a complex interplay of forces that govern its behavior in various environments. As a derivative of tri-iodinated benzoic acid, its molecular structure facilitates a range of non-covalent interactions critical to its physicochemical properties. radiologykey.com This article explores the specific nature of these interactions, from hydrogen bonding and electrostatic forces to complexation and the influence of the surrounding medium.

Q & A

Q. What is the primary biomedical application of Ioxotrizoic acid, and how does its iodine-containing structure enhance its functionality as a contrast agent?

this compound is classified as an iodine-containing contrast medium, commonly used in radiographic imaging due to its ability to absorb X-rays. Its structure includes iodine atoms, which provide high radiopacity, enabling clear visualization of vascular and tissue structures. Researchers should validate its application through in vitro radiodensity assays and in vivo imaging studies, comparing attenuation values with established contrast agents. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming its molecular structure .

Q. What synthetic methodologies are documented for this compound, and how can researchers ensure purity and reproducibility?

Synthesis typically involves iodination of a triiodobenzene derivative, followed by functional group modifications. Key steps include controlling reaction temperature to avoid iodine sublimation and using anhydrous conditions to prevent hydrolysis. Post-synthesis, purity must be verified via high-performance liquid chromatography (HPLC) with UV detection (λ = 240–280 nm) and elemental analysis for iodine content. Reproducibility requires meticulous documentation of solvent ratios, catalyst concentrations, and reaction times, adhering to protocols outlined in peer-reviewed pharmacological syntheses .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to maximize yield while reducing iodine-related byproducts?

Optimization strategies include:

- DoE (Design of Experiments): Systematically varying parameters (e.g., iodination time, stoichiometry) to identify ideal conditions.

- Byproduct Mitigation: Incorporating scavengers like sodium thiosulfate to quench excess iodine.

- Green Chemistry Approaches: Using recyclable catalysts (e.g., polymer-supported iodonium salts) to minimize waste. Researchers should employ kinetic studies and real-time monitoring (e.g., FTIR spectroscopy) to track intermediate formation. Yield improvements should be balanced against purity thresholds validated via HPLC-MS .

Q. What methodologies resolve contradictions between in vitro stability assays and in vivo pharmacokinetic data for this compound?

Discrepancies often arise from differences in physiological conditions (e.g., pH, enzymatic activity). To address this:

- Comparative Studies: Conduct parallel in vitro assays simulating physiological environments (e.g., 37°C, serum albumin presence) and in vivo trials in animal models.

- Advanced Analytics: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products in plasma and tissue samples.

- Computational Modeling: Predict metabolic pathways using software like GastroPlus™ to identify potential instability hotspots. Contradictions should be analyzed through multivariate regression to isolate confounding variables .

Q. How should researchers design studies to evaluate the nephrotoxicity profile of this compound relative to newer iodinated agents?

A robust design includes:

- Animal Models: Utilize rodent cohorts with induced renal impairment to assess glomerular filtration rate (GFR) changes post-administration.

- Biomarker Panels: Measure serum creatinine, cystatin C, and urinary neutrophil gelatinase-associated lipocalin (NGAL) to quantify renal stress.

- Histopathological Correlation: Compare kidney tissue sections post-mortem using hematoxylin-eosin staining. Statistical analysis should employ ANOVA with post-hoc tests to differentiate toxicity thresholds between contrast agents .

Methodological Considerations

- Data Validation: Cross-reference findings with historical datasets from repositories like PubChem or IUPAC publications to ensure consistency .

- Ethical Compliance: For in vivo studies, follow institutional guidelines for animal welfare and contrast agent dosimetry .

- Literature Synthesis: Use systematic review tools (e.g., PRISMA frameworks) to contextualize findings within existing research on iodinated contrast media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.